molecular formula C22H32O3 B13404601 Testosterone-d3 Propionate

Testosterone-d3 Propionate

Cat. No.: B13404601
M. Wt: 347.5 g/mol
InChI Key: PDMMFKSKQVNJMI-QKDKVBLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Testosterone-d3 Propionate is a deuterium-labeled analog of Testosterone Propionate, a synthetic ester of the primary male sex hormone . As an isotope-labeled internal standard, it is critical for quantitative bioanalysis in research, enabling precise measurement and validation of testosterone levels in complex biological matrices using techniques like mass spectrometry . Researchers utilize this compound to study the mechanism of action of androgens. Testosterone Propionate functions as an agonist of the androgen receptor (AR); upon enzymatic hydrolysis to release testosterone and subsequent conversion to metabolites like dihydrotestosterone (DHT), it modulates gene expression, influencing the development and maintenance of male secondary sexual characteristics . Its applications extend to metabolic and pharmacokinetic studies, providing insights into the absorption, distribution, metabolism, and excretion of anabolic steroids . This compound is For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32O3

Molecular Weight

347.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1/i8D2,19D

InChI Key

PDMMFKSKQVNJMI-QKDKVBLDSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)OC(=O)CC

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

Chemical Synthesis and Characterization of Deuterated Testosterone Esters

Advanced Synthetic Routes for Stereospecific Deuterium (B1214612) Incorporation into Steroid Scaffolds

The introduction of deuterium atoms into a steroid molecule can be achieved through several synthetic strategies, with the primary challenge being the control of regioselectivity and stereospecificity. A common and effective method is the base-catalyzed hydrogen-deuterium (H/D) exchange, which leverages the increased acidity of hydrogen atoms adjacent to carbonyl groups. nih.gov In the context of the testosterone (B1683101) scaffold, the protons at positions C-2, C-4, and C-6 are susceptible to exchange via enolization. nih.govresearchgate.net More advanced techniques, including the use of specific metal catalysts or ultrasound-assisted processes, have been developed to improve efficiency and selectivity for the synthesis of various deuterated steroid hormones. nih.gov These methods can achieve high levels of deuterium incorporation (up to 99%) and selectivity (up to 95%) under mild conditions, which is critical to avoid unwanted side reactions or changes to the molecule's configuration. nih.gov

Table 1: Comparison of Deuteration Strategies for Steroid Scaffolds

Method Description Advantages Disadvantages
Acid/Base-Catalyzed H/D Exchange Utilizes keto-enol tautomerism to exchange protons on carbons alpha to a carbonyl group in the presence of a deuterated acid or base and a deuterium source (e.g., D₂O). nih.gov Facile method for specific positions; high selectivity and yield for activated carbons. nih.gov Limited to positions with acidic protons; potential for back-exchange. nih.gov
Metal-Catalyzed Deuteration Employs transition metal catalysts (e.g., manganese, iron) to facilitate H/D exchange on primary and secondary alcohols or to deuterate unsaturated bonds. nih.gov Can target non-activated positions; high deuterium incorporation. nih.gov Increased cost; requires removal of metal catalyst from the final product. nih.gov
Ultrasound-Assisted Microcontinuous Process Uses sonication in a continuous flow system to enhance the efficiency of H/D exchange reactions, often with a base catalyst. nih.gov Rapid, efficient, and sustainable; allows for gram-scale synthesis and solvent recycling. nih.gov Requires specialized equipment.
Multi-step Synthesis from Precursors Involves building the deuterated steroid from a simpler, labeled starting material through a series of chemical reactions. nih.gov Allows for precise, non-exchangeable labeling at any position. Often involves many steps, complex operations, and can be low-yielding. nih.gov

Achieving trideuteration specifically at the C-16 and C-17 positions of the testosterone core to produce Testosterone-16,16,17-d3 is a complex synthetic challenge. lumiprobe.comcerilliant.com Unlike the protons alpha to the C-3 ketone, the hydrogens at C-16 and C-17 are not readily exchangeable through simple enolization of the final testosterone structure.

Therefore, the synthesis typically involves a multi-step process starting from a suitable steroid precursor, such as dehydroepiandrosterone (B1670201) (DHEA) or a related 17-ketosteroid. The general strategy involves:

Modification of the D-ring: The C-17 ketone of a precursor like DHEA is the key functional group for introducing deuterium. The two hydrogens at C-16 can be exchanged under basic conditions due to their proximity to this ketone.

Deuteride (B1239839) Reduction: The C-17 ketone is then reduced to a hydroxyl group using a deuterium-donating reducing agent, such as lithium aluminum deuteride (LiAlD₄). This step stereospecifically introduces the third deuterium atom at the C-17 position.

Conversion to Testosterone-d3 (B3025694): The resulting deuterated androstane (B1237026) structure is then converted to the final testosterone-d3 core through established chemical transformations of the A and B rings.

Esterification: Finally, the 17β-hydroxyl group of the Testosterone-d3 molecule is esterified with propionic anhydride (B1165640) or propionyl chloride to yield the target compound, Testosterone-d3 Propionate (B1217596). google.com

This precursor-based approach ensures the stable and specific placement of deuterium atoms at the desired 16,16,17-positions, creating a labeled analog suitable for use as an internal standard. nih.gov

Rigorous Analytical Validation of Isotopic Purity and Chemical Identity

Once synthesized, Testosterone-d3 Propionate must undergo rigorous analytical testing to confirm its chemical identity, structural integrity, and isotopic purity. rsc.org This validation is essential for its function as a reliable quantitative tool. The primary techniques employed are mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are fundamental tools for this analysis. nih.govscielo.br

Chemical Identity: The fragmentation pattern of the molecule in the mass spectrometer provides a chemical fingerprint that can be compared to an unlabeled reference standard of testosterone propionate to confirm its identity. wur.nl

Table 2: Illustrative Mass Spectrometry Data for this compound Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Technique Purpose
Testosterone Propionate (unlabeled) 345.2 289.2, 109.1 LC-MS/MS Confirmation of fragmentation pattern
This compound 348.2 292.2, 109.1 LC-MS/MS Confirmation of mass shift and identity
H/D Isotopologues 345.2 - 350.2 N/A HRMS (Full Scan) Determination of isotopic distribution and purity nih.gov

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly deuterated compound, the signals corresponding to the positions where deuterium has been substituted will be absent or significantly diminished. For Testosterone-16,16,17-d3 Propionate, the signals for the protons at C-16 and C-17 would be missing, providing direct evidence of successful deuteration at these sites. researchgate.net

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. wikipedia.org It is an excellent tool for verifying the presence and location of the labels, as a signal will appear for each distinct deuterated position. sigmaaldrich.com The chemical shift in the ²H NMR spectrum is similar to that in the ¹H NMR spectrum, allowing for straightforward assignment. wikipedia.org

¹³C NMR (Carbon NMR): The incorporation of deuterium can cause small shifts and splitting in the signals of the adjacent carbon atoms in the ¹³C NMR spectrum, which can also be used to confirm the location of the labels.

Together, MS and NMR provide a comprehensive characterization of the synthesized this compound, ensuring its identity and isotopic purity meet the stringent requirements for its use as an analytical standard. rsc.org

Development and Certification of this compound as an Analytical Reference Standard

The use of this compound as an internal standard in regulated environments, such as clinical diagnostics or sports testing, necessitates its availability as a Certified Reference Material (CRM). lumiprobe.comcerilliant.comcaymanchem.com A CRM is a standard that has been characterized by metrologically valid procedures for one or more specified properties, and is issued with a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. caymanchem.comsigmaaldrich.com

The development and certification process is a meticulous undertaking governed by international standards such as ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for the competence of testing and calibration laboratories). sigmaaldrich.com The key steps include:

Synthesis and Purification: A high-purity batch of this compound is synthesized and subjected to extensive purification to remove any chemical or isotopic impurities.

Comprehensive Characterization: The material's identity is unequivocally confirmed using multiple analytical techniques (e.g., MS, NMR, IR).

Purity Assignment: A quantitative analysis is performed to determine the chemical purity of the material. This is often done using a mass balance approach, combining results from techniques like chromatography (HPLC, GC), loss on drying, and residue on ignition. nih.gov

Homogeneity and Stability Studies: The batch is tested to ensure that the material is uniform throughout (homogeneity) and that its certified properties will not change over time under specified storage conditions (stability).

Certification and Traceability: The certified value (e.g., purity) is assigned with a calculated uncertainty. This value is made traceable to national or international standards, often through calibration against primary standards from pharmacopoeias like the USP, EP, or BP. sigmaaldrich.com

Upon successful completion of this process, the material can be designated as a CRM and is accompanied by a Certificate of Analysis that details all of its certified properties, ensuring its suitability for the most demanding analytical applications. sigmaaldrich.com

State of the Art Analytical Methodologies Employing Testosterone D3 Propionate

Application of Mass Spectrometry for Trace-Level Quantification of Androgens

Mass spectrometry (MS), coupled with chromatographic separation techniques, has become the gold standard for the definitive identification and quantification of androgens. Its high sensitivity and selectivity allow for the detection of minute concentrations of these hormones and their metabolites in complex biological fluids such as serum, plasma, and urine. The use of a stable isotope-labeled internal standard like Testosterone-d3 (B3025694) Propionate (B1217596) is integral to these advanced analytical workflows.

Optimized Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for steroid analysis. However, due to the low volatility of androgens, derivatization is a critical step in sample preparation to enhance their thermal stability and chromatographic properties.

Sample Preparation and Derivatization: The initial step in GC-MS analysis involves the extraction of androgens from the biological matrix, commonly through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Following extraction, a crucial derivatization step is performed. Common derivatization reagents for androgens include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or acylation agents. This process replaces active hydrogen atoms with less polar functional groups, increasing the volatility of the analytes for gas-phase analysis nih.govresearchgate.net. When Testosterone-d3 Propionate is used as an internal standard, it undergoes the same extraction and derivatization procedures as the target androgens, ensuring that any variability in these steps is accounted for.

Instrumental Analysis: Derivatized samples are then injected into the GC-MS system. The gas chromatograph separates the different androgen derivatives based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), and the detector measures their abundance. By monitoring specific ions for each androgen and for this compound, highly selective and sensitive quantification can be achieved nih.govresearchgate.netnih.gov.

A representative GC-MS method for the analysis of anabolic androgenic steroids (AAS) in pharmaceutical products, which can be adapted for biological samples, utilizes a simple sample preparation procedure without a derivatization step for some steroid esters unb.br. In such methods, this compound would serve as an ideal internal standard for the quantification of testosterone (B1683101) propionate and other similar esters.

Table 1: Exemplary GC-MS Parameters for Androgen Analysis

ParameterSetting
Column Phenyl methyl siloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 280°C
Oven Program Initial 100°C, ramp to 320°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

This table presents typical parameters and may vary depending on the specific application and analytes of interest.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for androgen quantification in many laboratories due to its high throughput, specificity, and reduced need for sample derivatization compared to GC-MS nvkc.nlfishersci.com.

Sample Preparation: Sample preparation for LC-MS/MS typically involves protein precipitation followed by LLE or SPE to isolate the androgens from the matrix nvkc.nlwur.nl. The use of this compound as an internal standard, added at the beginning of the sample preparation process, is crucial for correcting for any analyte loss during these steps wur.nl.

Instrumental Analysis: The extracted sample is injected into the LC system, where the androgens are separated on a reversed-phase column (e.g., C18). The separated analytes then flow into the mass spectrometer, which is typically a triple quadrupole instrument. In the MS/MS process, the first quadrupole selects the precursor ion of the target androgen (and the internal standard), which is then fragmented in the collision cell. The second quadrupole then selects specific product ions for detection. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity synnovis.co.uknih.gov.

A method for the analysis of steroid esters in bovine serum utilizes d3-testosterone propionate as an internal standard for the quantification of testosterone acetate (B1210297) and testosterone propionate wur.nl. This method highlights the direct applicability of this compound in LC-MS/MS assays.

Table 2: Representative LC-MS/MS Parameters for Androgen Analysis

ParameterSetting
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)
Mobile Phase Gradient of water and methanol/acetonitrile with formic acid or ammonium (B1175870) formate
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI) in positive mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

This table presents typical parameters and may vary depending on the specific application and analytes of interest.

Utilization of High-Resolution Mass Spectrometry (HRMS) for Enhanced Analytical Selectivity

High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) mass spectrometry, offers an alternative to tandem mass spectrometry with the advantage of providing high-resolution and accurate mass data mdpi.comnih.gov. This capability enhances the selectivity of the analysis, allowing for the differentiation of target androgens from isobaric interferences without the need for specific MRM transitions.

In HRMS-based methods, the instrument's ability to measure mass with high accuracy (typically <5 ppm) allows for the confident identification of analytes based on their exact mass. When coupled with liquid chromatography, LC-HRMS can provide a comprehensive profile of the steroids present in a sample. The use of this compound as an internal standard remains crucial for accurate quantification in HRMS, as it corrects for variations in sample preparation and instrument response mdpi.comnih.gov.

Principles and Advantages of Isotope Dilution Mass Spectrometry (IDMS) in Androgen Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive measurement principle that provides the highest level of accuracy and precision in quantitative analysis. It relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest, such as this compound, to the sample at the earliest stage of the analytical procedure nih.govnih.gov.

Mitigation of Matrix Effects and Enhancement of Measurement Precision

Biological matrices are complex mixtures of proteins, lipids, salts, and other endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification mdpi.com.

The key advantage of using a stable isotope-labeled internal standard like this compound is that it has nearly identical physicochemical properties to the unlabeled analyte (testosterone propionate). Consequently, it co-elutes during chromatography and experiences the same matrix effects as the endogenous compound. By measuring the ratio of the response of the analyte to the internal standard, the variability caused by matrix effects is effectively canceled out, leading to a significant improvement in the precision and accuracy of the measurement nih.govmdpi.com.

Absolute Quantification and Metrological Traceability in Steroid Analysis

IDMS is a primary ratio method that enables the absolute quantification of an analyte without the need for a traditional calibration curve prepared in the same matrix as the sample. The concentration of the analyte can be determined directly from the known amount of the added internal standard and the measured isotope ratio.

Furthermore, the use of well-characterized stable isotope-labeled internal standards and primary reference materials is fundamental to establishing metrological traceability in steroid analysis nih.govwaters.comwaters.com. Metrological traceability ensures that the measurement results are comparable across different laboratories and over time, which is crucial for clinical diagnostics and regulatory purposes. By using this compound that is traceable to a certified reference material, laboratories can ensure the accuracy and reliability of their androgen measurements, contributing to the global harmonization of steroid hormone analysis.

Comprehensive Method Validation for Bioanalytical Applications

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For bioanalytical applications involving this compound, this process involves a rigorous evaluation of several key parameters.

A fundamental aspect of method validation is establishing the linear relationship between the concentration of the analyte and the instrument's response. This is crucial for accurate quantification over a specific concentration range, known as the dynamic range. In the analysis of testosterone, calibration curves are constructed by analyzing a series of standards with known concentrations.

For instance, a typical calibration curve for testosterone might span a dynamic range from 11 to 2000 ng/dL. thermofisher.com The linearity of such a curve is often evaluated by the coefficient of determination (R²), with values greater than 0.99 indicating a strong linear relationship. thermofisher.com To ensure accuracy, especially at lower concentrations, a weighted linear regression model, such as 1/x², is often employed.

Linearity and Dynamic Range of Testosterone Assays
AnalyteDynamic RangeCorrelation Coefficient (R²)Calibration Model
Testosterone11-2000 ng/dL> 0.99Linear, 1/x² weighting
Testosterone5-500 pg/mLNot specifiedNot specified
Testosterone1-5000 pg/mL (serum)> 0.998Not specified
Testosterone40-10,000 pg/mL (DBS)> 0.998Not specified

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

For testosterone analysis, achieving low LOD and LOQ values is particularly important, especially when measuring levels in populations with naturally low concentrations, such as women and children. nih.gov For example, one LC-MS/MS method reported an LOD of 9.71 pmol/L and an LOQ of 32.9 pmol/L for testosterone in serum. nih.gov Another highly sensitive method utilizing derivatization achieved an LOQ of 1 pg/mL in human serum. nih.gov

LOD and LOQ for Testosterone in Various Bioanalytical Methods
MatrixLODLOQMethod
Serum9.71 pmol/L32.9 pmol/LLC-MS/MS
SerumNot specified11 ng/dLLC-MS/MS
Human SerumNot specified1 pg/mLDerivatization LC-MS/MS
Dried Blood SpotsNot specified40 pg/mLDerivatization LC-MS/MS
Serum UltrafiltrateNot specified0.5 pg/mLDerivatization LC-MS/MS

Recovery refers to the efficiency of the extraction process in isolating the analyte from the sample matrix. It is determined by comparing the analytical response of an extracted sample to the response of a standard solution of the same concentration. High and consistent recovery is essential for accurate quantification. For testosterone, recovery rates between 94.32% and 108.60% have been reported. nih.gov

Reproducibility , often assessed as precision, measures the agreement between results of repeated measurements of the same sample. It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Intra-assay precision evaluates reproducibility within a single analytical run, while inter-assay precision assesses it across different runs. For testosterone assays, intra- and inter-assay imprecision is generally expected to be less than 15%. nih.gov

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. nih.gov This ensures the reliability of the method when used in different laboratories or by different analysts.

Analytical Recovery and Reproducibility for Testosterone Assays
ParameterMatrixValue
RecoverySerum94.32% - 108.60%
RecoveryPlasma96% (CV = 12%)
Intra-assay ImprecisionPlasma/Serum< 15%
Inter-assay ImprecisionPlasma/Serum< 15%

Advanced Sample Preparation Techniques for Complex Biological Matrices

The accurate measurement of testosterone in biological matrices such as blood, urine, and saliva is often challenging due to the complexity of these samples and the low concentrations of the analyte. nih.govnih.gov Therefore, effective sample preparation is a critical step to remove interfering substances and concentrate the analyte before analysis. nih.gov

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of less-polar compounds like steroid hormones from biological samples. nih.gov This method involves partitioning the analyte between two immiscible liquid phases. For testosterone, common organic solvents used for extraction include dibutyl phthalate, 1-octanol, and methyl formate. nih.gov While effective, LLE can sometimes be labor-intensive and prone to emulsion formation. chromatographyonline.com A variation of this technique, salting-out assisted liquid-liquid extraction (SALLE), has been shown to offer high extraction recovery and reduced matrix interference. mdpi.com

Solid-Phase Extraction (SPE) is another powerful technique for sample cleanup and concentration. phenomenex.com In SPE, the sample is passed through a solid sorbent material that selectively retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. For testosterone analysis, C18 cartridges are commonly used. nih.gov Supported liquid extraction (SLE) is a related technique that combines the principles of LLE with the convenience of a solid support, offering high analyte recoveries without the risk of emulsion formation. chromatographyonline.comchromatographyonline.com

Comparison of Extraction Methods for Testosterone Analysis
Extraction MethodPrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquids.Widely applicable, effective for non-polar compounds.Can be labor-intensive, potential for emulsion formation.
Solid-Phase Extraction (SPE)Selective retention on a solid sorbent.High selectivity, good for cleanup and concentration.Requires method development, potential for sorbent variability.
Supported Liquid Extraction (SLE)LLE on a solid support.High recovery, no emulsions, reduced time.May require specific plate formats.

Neutral steroid hormones like testosterone can have poor ionization efficiency in mass spectrometry, which can limit the sensitivity of the analysis. nih.gov Derivatization is a chemical modification process used to improve the analytical properties of a compound. researchgate.net By attaching a charged or easily ionizable group to the testosterone molecule, its response in the mass spectrometer can be significantly enhanced. nih.govresearchgate.net

For example, a novel quaternary aminooxy (QAO) reagent has been shown to react with the ketone functionality of testosterone, leading to a significant increase in its electrospray ionization (ESI)-MS/MS sensitivity. nih.gov Another common derivatizing agent is 2-hydrazino-1-methylpyridine (HMP), which has been successfully used to enhance the detection of testosterone and other androgens in human plasma. endocrine-abstracts.orgmdpi.com

Derivatization Reagents for Enhanced Testosterone Detection
Derivatization ReagentTarget Functional GroupBenefit
Quaternary Aminooxy (QAO)KetoneSignificantly enhances ESI-MS/MS sensitivity.
2-Hydrazino-1-methylpyridine (HMP)KetoneImproves ionization efficiency and sensitivity.

Implementation of Matrix-Matched Calibration Curves for Accurate Quantification

The accurate quantification of testosterone in complex biological matrices, such as serum and plasma, presents a significant analytical challenge primarily due to matrix effects. Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous components of the sample, leading to ion suppression or enhancement and, consequently, inaccurate measurements. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound within a matrix-matched calibration strategy is a state-of-the-art approach to mitigate these effects and ensure data reliability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The fundamental principle of this strategy is to prepare calibration standards in a matrix that is biochemically similar to the samples being analyzed. This ensures that the calibration standards and the unknown samples experience comparable matrix effects, allowing the SIL-IS to effectively compensate for variations. For testosterone analysis, the most common matrix-matching approach involves using charcoal-stripped serum, which is human serum that has been treated to remove endogenous steroids and other small molecules, providing a clean, representative matrix thermofisher.comnvkc.nl.

This compound serves as an ideal internal standard. After being added to both the calibrators and the unknown samples, its propionate group is hydrolyzed during sample preparation, yielding Testosterone-d3. This deuterated analog is chemically and chromatographically identical to the endogenous, non-labeled testosterone, ensuring it co-elutes and experiences the same extraction inefficiencies and ionization suppression or enhancement. Because the mass spectrometer can differentiate between the analyte (testosterone) and the internal standard (Testosterone-d3) based on their mass difference, the ratio of their peak areas is used for quantification. This ratiometric measurement normalizes variations, correcting for matrix-induced analytical errors nih.gov.

The construction of a matrix-matched calibration curve involves spiking known concentrations of a certified testosterone standard into the analyte-free matrix (e.g., charcoal-stripped serum) across a clinically relevant range. A fixed concentration of this compound is added to each calibrator, quality control sample, and unknown patient sample. Following sample preparation, which typically involves protein precipitation and liquid-liquid extraction, the samples are analyzed by LC-MS/MS thermofisher.comnih.gov. A calibration curve is generated by plotting the peak area ratio of testosterone to Testosterone-d3 against the nominal concentration of the calibrators. The concentration of testosterone in unknown samples is then accurately determined by interpolating their measured peak area ratios from this curve.

Research studies have consistently demonstrated the effectiveness of this methodology. The linearity of such calibration curves is a key performance indicator, with correlation coefficients (R²) typically exceeding 0.99, indicating a strong and reliable relationship between concentration and instrument response across a wide dynamic range nih.govthermofisher.com.

Research Findings:

Validation data from various studies underscore the precision and accuracy of this approach. The use of matrix-matched calibrators with Testosterone-d3 as an internal standard yields high recovery rates and low coefficients of variation (CV%).

Table 1: Representative Matrix-Matched Calibration Curve Parameters for Testosterone Quantification

Concentration RangeSurrogate MatrixLinearity (R²)Source
1.00–1,000.00 ng/dLMethanol (for calibrators) / Serum>0.999 nih.gov
11–2000 ng/dL5% Bovine Serum Albumin in PBS>0.99 thermofisher.com
5–500 pg/mLCharcoal Stripped SerumNot specified thermofisher.com
0.175–35 nmol/LDouble Charcoal Stripped SerumNot specified nvkc.nl

This table illustrates typical calibration curve characteristics from studies employing Testosterone-d3 as an internal standard with matrix-matched or surrogate matrix calibrators.

Table 2: Method Performance and Accuracy Using Testosterone-d3 Internal Standard

Quality Control ConcentrationIntra-Assay CV (%)Inter-Assay CV (%)Average Recovery (%)Source
Low, Medium, High1.40–2.77%3.06–3.66%94.32–108.60% nih.gov
Spanning AMR*<7%<7%97.5–102.8% nih.gov
20, 50, 140, 1000 ng/dL<10.1%<10.7%Not specified thermofisher.com

*AMR: Analytical Measurement Range

This table summarizes the high precision (low CV%) and accuracy (high recovery) achieved in quantitative assays utilizing Testosterone-d3 as an internal standard with matrix-matched calibration.

Furthermore, specific investigations into matrix effects have confirmed that this strategy effectively minimizes their impact. One study evaluated matrix effects across six different matrices, including saline, charcoal-processed serum, and native male and female serum. The results showed that the mean matrix effect was 100.2% (with a 95% confidence interval of 98.7–101.8%), indicating that the measurements were minimally affected by the sample matrix when a proper SIL-IS and matrix-matched approach were employed nih.gov. This demonstrates that the internal standard co-extracts and experiences ionization effects almost identically to the analyte, validating the method's robustness for accurate clinical quantification.

Pharmacokinetic and Metabolic Pathway Investigations Using Testosterone D3 Propionate in Preclinical Systems

Comprehensive Pharmacokinetic Profiling in Animal Models

Testosterone-d3 (B3025694) Propionate (B1217596), a deuterated analog of testosterone (B1683101) propionate, serves as a critical tool in pharmacokinetic studies, allowing for the precise differentiation between exogenously administered and endogenously produced testosterone. Following intramuscular administration in animal models, testosterone propionate is absorbed slowly from the injection site. nih.gov This delayed absorption is a characteristic of testosterone esters, which are more lipophilic than free testosterone, leading to a depot effect in the muscle tissue. drugbank.comsobraf.org The esterification of testosterone increases its solubility in oil-based injection vehicles, which contributes to a slow release and absorption. researchgate.net

Studies using isotopically labeled testosterone propionate, such as Testosterone propionate-19,19,19-d3, have demonstrated its gradual transfer from the intramuscular depot into the systemic circulation. nih.gov Once in the bloodstream, the propionate ester is rapidly cleaved by plasma esterases, releasing the active, deuterated testosterone metabolite. drugbank.comsobraf.org Plasma levels of the intact deuterated ester, Testosterone-d3 Propionate, can be maintained for a significant period. For instance, in a study involving intramuscular administration of 25 mg of testosterone propionate-19,19,19-d3, plasma levels of the deuterated ester were sustained at 2-4 ng/ml for between 3 and 36 hours post-administration. nih.govsemanticscholar.org

The active metabolite, testosterone-d3, subsequently distributes throughout the body. The volume of distribution for testosterone propionate is reported to be in the range of 75-120 L/kg. nih.govdrugbank.com In circulation, the vast majority of testosterone (around 98%) is bound to plasma proteins, primarily sex hormone-binding globulin (SHBG), with a smaller fraction bound to albumin. drugbank.com Only the small unbound portion, approximately 2%, is considered biologically active and available to enter target tissue cells. drugbank.com In vivo pharmacokinetic experiments in mice using a transdermal ethosomal system of testosterone propionate showed a high and stable serum concentration after 5 hours. nih.gov

Elimination of testosterone and its metabolites occurs predominantly through the kidneys. drugbank.com Approximately 90% of an intramuscular dose of testosterone is excreted in the urine, primarily as Phase II conjugates, such as glucuronic and sulfuric acid conjugates of testosterone and its various metabolites. nih.govdrugbank.com A smaller portion, around 6%, is eliminated via the feces, mostly in an unconjugated form. nih.govdrugbank.com Studies in castrated cattle (steers) have confirmed that following the administration of testosterone propionate, the resulting metabolites are predominantly present in urine as conjugates. scielo.br

Enzymatic Hydrolysis and Bioactivation of Testosterone Esters in vitro and in vivo (Animal Models)

The bioactivation of this compound is a critical initial step in its pharmacokinetic profile. As with all testosterone esters, it functions as a prodrug, requiring enzymatic action to release the active hormone. wikipedia.org This process is primarily mediated by esterase enzymes present in the blood, which rapidly hydrolyze the ester bond. drugbank.comsobraf.org This enzymatic hydrolysis cleaves the propionate group from the testosterone molecule, yielding free, active testosterone-d3. drugbank.com

In vitro studies have demonstrated the rapid degradation of testosterone propionate in non-stabilized blood samples due to esterase activity. sobraf.org It was observed that shorter-chained esters like testosterone propionate are hydrolyzed more quickly than longer-chained variants. sobraf.org For example, within the first two days of storage at room temperature in non-stabilized tubes, approximately 66% of testosterone propionate was lost due to this enzymatic action. sobraf.org

In vivo studies in animal models, such as cattle, have further elucidated this process. Following the intramuscular injection of testosterone propionate, analysis of urine samples requires an enzymatic hydrolysis step to accurately quantify the excreted metabolites. scielo.brresearchgate.netresearchgate.net This is because the metabolites are largely present as glucuronide and sulfate (B86663) conjugates. scielo.br The use of enzymes like β-glucuronidase is necessary to deconjugate these metabolites prior to analysis, confirming that hydrolysis and subsequent conjugation are key metabolic events in vivo. researchgate.net The significant difference in measured metabolite concentrations with and without the hydrolysis step underscores the importance of this enzymatic process in the metabolism and excretion of testosterone esters in animal models. scielo.br

Tracing the Biotransformation of Exogenous Androgens and Differentiation from Endogenous Steroids in Animal Studies

A primary advantage of using this compound in preclinical research is its utility as a tracer to distinguish administered steroids from those produced endogenously. The stable deuterium (B1214612) isotope label acts as a unique mass signature that can be detected by mass spectrometry. nih.govnih.gov This allows researchers to precisely track the absorption, distribution, metabolism, and excretion of the exogenous hormone without interference from the animal's natural testosterone production. nih.govoup.com

This methodology is crucial for understanding the precise metabolic fate of the administered compound. In a study where testosterone propionate-19,19,19-d3 was administered, gas chromatography-mass spectrometry (GC-MS) was used to measure the plasma levels of the deuterated ester and its active metabolite, testosterone-19,19,19-d3, separately from endogenous testosterone. nih.govsemanticscholar.org This demonstrated that while plasma levels of the deuterated testosterone were maintained above physiological levels for 48 hours, the plasma levels of endogenous testosterone remained largely unchanged. nih.gov

This ability to differentiate is also vital in studies investigating the impact of exogenous administration on endogenous production and metabolism. wada-ama.org In animal models such as cattle, administration of testosterone propionate leads to an increased excretion of specific metabolites, which can be used to detect its use. scielo.brresearchgate.netscite.ai By using a deuterated version, the contribution of the exogenous dose to the total metabolite pool can be quantified unambiguously, providing clear insights into how the administered androgen is processed by the animal's physiological systems.

Elucidation of Androgen Metabolic Pathways through Deuterium Tracer Studies

Deuterium tracer studies using compounds like this compound are invaluable for elucidating the complex metabolic pathways of androgens. Once this compound is hydrolyzed to testosterone-d3, the deuterated testosterone molecule enters the same metabolic pathways as its endogenous counterpart. By tracking the deuterium label, researchers can identify and quantify the full spectrum of metabolites produced. wada-ama.org

The metabolism of testosterone proceeds through two primary pathways, ultimately forming various 17-keto steroids. drugbank.com The major active metabolites formed are estradiol-d3 and dihydrotestosterone (B1667394) (DHT)-d3. drugbank.com The conversion to DHT is catalyzed by the enzyme 5α-reductase, while the conversion to estradiol (B170435) is mediated by aromatase. patsnap.com These pathways are critical as the metabolites themselves have distinct biological activities.

The biotransformation of testosterone-d3 involves both Phase I and Phase II metabolic reactions.

Phase I Metabolism: This phase involves structural modifications to the steroid molecule, primarily through oxidation and reduction reactions. The key Phase I metabolites of testosterone include:

Dihydrotestosterone (DHT): Formed by the reduction of the A-ring of the testosterone molecule. drugbank.comhormonebalance.org

Androsterone and Etiocholanolone: These are the main 17-ketosteroid metabolites. hormonebalance.orgwikipedia.org

Estradiol: Formed through the aromatization of the A-ring. drugbank.com

The use of this compound allows for the unambiguous identification of these metabolites (e.g., DHT-d3, Androsterone-d3) using mass spectrometry, confirming the activity of these pathways on the exogenously administered steroid.

Phase II Metabolism: This phase involves the conjugation of the steroid or its Phase I metabolites with hydrophilic molecules to increase water solubility and facilitate excretion. researchgate.netwada-ama.org The primary Phase II reactions for testosterone metabolites are:

Glucuronidation: Attachment of a glucuronic acid moiety. Studies in cattle show that testosterone metabolites are predominantly present in urine as glucuronide conjugates. scielo.br

Sulfation: Attachment of a sulfate group.

In preclinical studies with animal models, the analysis of urine samples after this compound administration reveals a host of deuterated glucuronide and sulfate conjugates. scielo.brresearchgate.net The necessity of enzymatic hydrolysis with enzymes like β-glucuronidase to detect these compounds confirms that conjugation is a major elimination pathway. researchgate.netresearchgate.net

Interactive Data Tables

Table 1: Key Pharmacokinetic Parameters of Testosterone Propionate in Preclinical Models

ParameterValueAnimal Model/SystemCitation
Absorption Slow from intramuscular siteGeneral nih.govdrugbank.com
Volume of Distribution 75-120 L/kgGeneral nih.govdrugbank.com
Protein Binding ~98% (SHBG and albumin)General drugbank.com
Clearance Rate ~2000 ml/minGeneral nih.govdrugbank.com
Elimination Half-Life ~0.8 days (~20 hours)General / Mice nih.govwikipedia.org
Primary Route of Elimination Urine (~90%)General nih.govdrugbank.com

Table 2: Major Metabolic Pathways and Metabolites of this compound

Metabolic PhaseProcessKey Enzyme(s)Resulting Metabolites (Deuterated)Citation
Bioactivation Ester HydrolysisEsterasesTestosterone-d3 drugbank.comsobraf.org
Phase I 5α-Reduction5α-reductaseDihydrotestosterone (DHT)-d3 drugbank.comhormonebalance.org
Phase I AromatizationAromataseEstradiol-d3 drugbank.compatsnap.com
Phase I Oxidation/ReductionVariousAndrosterone-d3, Etiocholanolone-d3 hormonebalance.orgwikipedia.org
Phase II GlucuronidationUGTsTestosterone-d3 glucuronide, Metabolite-d3 glucuronides drugbank.comscielo.br
Phase II SulfationSULTsTestosterone-d3 sulfate, Metabolite-d3 sulfates drugbank.comscielo.br

Investigation of Glucuronidation and Sulfation Mechanisms in Steroid Metabolism (Animal and Cellular Models)

The use of stable isotope-labeled compounds, such as this compound, is a powerful tool in preclinical research to elucidate the metabolic fate of exogenous androgens without interference from endogenous steroid pools. After administration, this compound is rapidly hydrolyzed to Testosterone-d3, which then enters metabolic pathways. A primary route of elimination for testosterone and its metabolites is through Phase II conjugation reactions, specifically glucuronidation and sulfation, which increase water solubility and facilitate excretion. nih.govnih.gov These processes are critical for steroid hormone homeostasis and detoxification.

In preclinical animal and cellular models, this compound allows researchers to precisely trace the extent and rate of these conjugation reactions. Animal models, such as rodents or bovines, are administered the labeled compound, and urine samples are collected over time. wur.nlresearchgate.net Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), analysts can identify and quantify the resulting deuterated metabolites, such as testosterone-d3 glucuronide and testosterone-d3 sulfate. unige.chresearchgate.netmpg.de The presence of the deuterium label (d3) provides a unique mass signature, enabling clear differentiation from naturally occurring (d0) steroid conjugates. nih.govthermofisher.comresearchgate.net

In vitro models, particularly liver microsomes or cultured hepatocytes from various animal species (e.g., rat, dog, horse), are also employed to study these pathways in a controlled environment. nih.govnih.gov By incubating these cellular systems with Testosterone-d3, researchers can determine the kinetics of glucuronide and sulfate conjugation, mediated by UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes, respectively. nih.govunige.ch These studies help to understand species-specific differences in steroid metabolism and to characterize the transport mechanisms involved in their elimination, as transporters like MRP2 and MRP3 are known to efflux steroid glucuronides. nih.gov

The findings from these investigations are crucial for understanding the disposition of testosterone-based compounds. The data below illustrates typical results from an in vitro study using rat liver hepatocytes to quantify the formation of major conjugated metabolites from Testosterone-d3.

Time Point (hours)Testosterone-d3 Glucuronide (pmol/million cells)Testosterone-d3 Sulfate (pmol/million cells)
115.23.1
232.86.5
468.512.9
8125.124.7
24250.649.8

Characterization of Steroidogenic Enzyme Activities (e.g., 5α-Reductase, Aromatase) in Animal Tissues

This compound is an invaluable substrate for characterizing the activity of key steroidogenic enzymes in various animal tissues. The biological effects of testosterone are mediated not only by the parent hormone but also by its potent metabolites, which are produced by specific enzymes in target tissues. Two of the most significant enzymes in this regard are 5α-reductase and aromatase.

5α-reductase converts testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). nih.gov Aromatase (CYP19A1) catalyzes the conversion of testosterone to estradiol, an estrogen. nih.govnih.gov The relative activity of these enzymes in different tissues dictates the local androgenic versus estrogenic effect. Preclinical studies use Testosterone-d3 to measure the specific activity of these enzymes in tissue homogenates or microsomal fractions isolated from relevant organs such as the prostate, brain, and adipose tissue of animal models. nih.govnih.gov

In a typical assay, tissue preparations are incubated with a known concentration of Testosterone-d3. The reaction is stopped after a specific time, and the resulting metabolites, 5α-dihydrotestosterone-d3 (DHT-d3) and estradiol-d3, are extracted and quantified using highly sensitive LC-MS/MS methods. nih.gov This stable isotope dilution technique allows for highly accurate and specific measurement of enzyme activity, as the deuterated products can be distinguished from any endogenous, unlabeled steroids present in the tissue sample.

Such studies have been conducted in various animal models, from rodents to reptiles, to understand the regulation of these enzymes by factors like sex, season, and hormone levels. nih.govnih.gov For example, research has shown that testosterone itself can regulate the expression and activity of these enzymes, creating complex feedback loops that vary by species and tissue type. nih.gov The data generated from these assays are fundamental to understanding the tissue-specific action of androgens and for the preclinical evaluation of compounds designed to modulate these enzymatic pathways.

The following table presents representative data from a study characterizing enzyme activity in different tissue microsomes from a male rat model, demonstrating tissue-specific differences in testosterone metabolism.

Tissue5α-Reductase Activity (pmol DHT-d3/mg protein/hr)Aromatase Activity (fmol Estradiol-d3/mg protein/hr)
Prostate150.4&lt;1.0
Liver85.25.5
Brain (Hypothalamus)25.645.3
Adipose Tissue10.160.8

Forensic and Regulatory Science Research Applications of Testosterone D3 Propionate in Animal Contexts

Development of Detection Methodologies for Anabolic Androgen Abuse in Sporting Animals and Livestock

The development of robust and sensitive detection methodologies is paramount in the fight against anabolic androgen abuse in animals. Research has focused on various analytical techniques capable of identifying testosterone (B1683101) and its esters at very low concentrations in complex biological matrices.

Key methodologies include:

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This technique is instrumental in distinguishing between endogenous and exogenous testosterone by measuring the carbon isotope ratio (¹³C/¹²C). nih.govnih.gov Synthetic testosterone preparations typically have a different ¹³C/¹²C ratio compared to the testosterone naturally produced by an animal. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method used for the detection and quantification of testosterone esters, including testosterone propionate (B1217596), in various animal samples. mdpi.comresearchgate.netnih.gov This method allows for the direct detection of the administered ester, which is unequivocal proof of exogenous administration. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is increasingly applied in anti-doping research for its ability to identify a wide range of anabolic agents and their metabolites, including new or "designer" steroids. researchgate.net

These methods are continuously being refined to improve detection limits, reduce analysis time, and expand the range of detectable substances.

Interactive Data Table: Comparison of Detection Methodologies

MethodologyPrincipleApplication in Animal Doping ControlKey Advantages
GC-C-IRMS Measures the ratio of carbon isotopes (¹³C/¹²C) to differentiate between natural and synthetic steroids. nih.govnih.govConfirmatory analysis for the presence of exogenous testosterone. nih.govProvides definitive evidence of exogenous administration.
LC-MS/MS Separates compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio. mdpi.comresearchgate.netnih.govDetection and quantification of testosterone esters in various biological matrices. mdpi.comresearchgate.netHigh sensitivity and specificity for detecting intact steroid esters. mdpi.comresearchgate.net
HRMS Provides highly accurate mass measurements, enabling the identification of a wide range of known and unknown compounds. researchgate.netScreening for a broad spectrum of anabolic agents and their metabolites. researchgate.netCapable of detecting novel or "designer" steroids. researchgate.net

Discrimination of Exogenous Testosterone Ester Administration from Endogenous Steroid Levels in Animal Samples

A significant challenge in anti-doping and food safety is distinguishing between testosterone administered exogenously and that produced naturally by the animal. Several scientific approaches have been developed to address this issue.

Isotope Ratio Mass Spectrometry (IRMS): As mentioned, GC-C-IRMS is a powerful tool for this purpose. nih.govnih.gov By comparing the ¹³C/¹²C ratio of testosterone or its metabolites in a sample to that of an endogenous reference compound, analysts can determine if the testosterone is of synthetic origin. nih.gov

Detection of Testosterone Esters: The presence of testosterone esters, such as testosterone propionate, in a biological sample is direct proof of administration, as these esterified forms are not produced endogenously. nih.govresearchgate.net

Steroid Profiling: Monitoring the ratio of testosterone to other endogenous steroids, such as epitestosterone (B28515) (T/E ratio), can indicate testosterone abuse. researchgate.netresearchgate.net An unnaturally high T/E ratio can be a strong indicator of exogenous testosterone administration. researchgate.net However, establishing normal physiological ranges for different species, breeds, and sexes is crucial for the accurate interpretation of these profiles. researchgate.net

Research in this area focuses on refining these techniques and establishing reliable reference ranges for various animal populations.

Research into Long-Term Detection of Testosterone-d3 (B3025694) Propionate and its Metabolites in Animal Hair and Other Trace Matrices

Urine and blood are the conventional matrices for doping control; however, they offer a relatively short window of detection. Research has increasingly focused on alternative matrices that allow for long-term detection of substance abuse.

Hair Analysis: Animal hair has emerged as a valuable matrix for the long-term detection of anabolic steroids. mdpi.comresearchgate.netnih.gov As hair grows, substances circulating in the bloodstream are incorporated into the hair shaft, providing a historical record of exposure. researchgate.netnih.gov Studies have shown that testosterone and its esters can be detected in hair for months after administration. researchgate.netnih.gov

Methodology for Hair Analysis: Sensitive methods, such as LC-MS/MS, have been developed to extract and detect testosterone esters from hair samples. mdpi.comresearchgate.netnih.gov These methods often involve washing the hair to remove external contamination, followed by digestion or extraction of the analytes from the hair matrix. researchgate.netnih.gov

The analysis of hair offers a non-invasive method for long-term monitoring and can complement traditional testing methods.

Interactive Data Table: Research Findings on Long-Term Detection in Hair

Animal ModelAdministered CompoundDetection Window in HairAnalytical MethodReference
HorseTestosterone PropionateUp to 5 monthsGC-MS researchgate.netnih.gov
CattleTestosterone EstersUp to 11 weeks after repeated treatmentLC-MS/MS researchgate.net
CamelTestosterone EstersLong-term (specific window under investigation)LC-MS/MS mdpi.com

Establishment of Scientific Criteria for Regulatory Monitoring of Steroids in Livestock and Performance Animals

The establishment of clear scientific criteria is essential for the effective regulatory monitoring of anabolic steroids in both livestock and performance animals. These criteria are designed to protect consumers and ensure fair competition in sporting events.

Regulatory Frameworks: In the European Union, the use of hormones as growth promoters in livestock is banned. r-biopharm.comnih.gov Other countries, such as the United States, Canada, and Australia, permit the use of certain hormones under specific conditions. scielo.br

Maximum Residue Limits (MRLs) and Withdrawal Times: For legally permitted therapeutic uses of steroids, regulatory bodies establish MRLs for residues in food products and specify withdrawal times before the animal can be slaughtered for human consumption.

Confirmatory Methods: Regulatory guidelines, such as those from the European Union, outline the performance criteria for analytical methods used for the confirmation of illegal substances. nih.gov These criteria ensure that the methods are reliable and provide legally defensible results.

Harmonization of Standards: International organizations and regulatory agencies work towards harmonizing analytical methods and interpretive criteria to ensure consistency in testing and facilitate international trade.

Ongoing research is crucial for updating these regulatory frameworks with the latest scientific advancements in detection and analysis.

Prospective Research Directions and Methodological Advancements

Synergistic Integration of Stable Isotope Tracers with Systems Biology and Multi-Omics Approaches in Animal Research

The use of stable isotope tracers like Testosterone-d3 (B3025694) Propionate (B1217596) is moving beyond simple metabolic tracking to become a cornerstone of systems biology. By combining stable isotope labeling with multi-omics platforms—such as metabolomics, proteomics, and transcriptomics—researchers can achieve a holistic view of metabolic networks in animal models. tandfonline.comnih.gov This synergistic approach allows for the comprehensive analysis of how androgens influence entire biological systems, rather than isolated pathways.

Stable isotope-resolved metabolomics (SIRM) is a powerful technique that uses tracers to follow the transformation of metabolites and map their flux through various pathways. creative-proteomics.com When an animal is administered Testosterone-d3 Propionate, the deuterium (B1214612) label is incorporated into downstream metabolites. High-resolution mass spectrometry can then be used to detect these labeled molecules, providing a dynamic map of androgen metabolism. nih.govimmune-system-research.com

This integration offers several advantages:

Pathway Elucidation: It helps in the discovery and confirmation of novel metabolic pathways influenced by testosterone (B1683101). tandfonline.com

Flux Analysis: It allows for the quantification of metabolic flux, revealing the rates of reactions within a pathway and how they change under different physiological conditions or experimental perturbations. immune-system-research.comcreative-proteomics.com

Multi-Omics Data Integration: The metabolic data generated from isotope tracing can be layered with genomics, transcriptomics, and proteomics data to build comprehensive, multi-level models of cellular regulation. nih.govnih.gov For instance, an observed change in the flux of a specific metabolic pathway (identified through tracing this compound) can be correlated with changes in the expression of genes and proteins that regulate that pathway.

Future research will likely focus on applying these integrated approaches to understand complex physiological and pathophysiological states in animals, such as metabolic disorders, reproductive health, and the aging process. The use of Stable Isotope Labeling in Mammals (SILAM) can provide insights into protein synthesis and other molecular dynamics at the whole-organism level. researchgate.net

Innovation in Deuterium-Labeled Analog Design for Targeted Metabolic and Pharmacological Investigations

The design of deuterium-labeled compounds like this compound is a strategic process aimed at leveraging the kinetic isotope effect (KIE) . wikipedia.org The KIE describes the change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one at a bond that is broken or formed in the rate-limiting step of the reaction. wikipedia.orgspandidos-publications.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.

Innovations in analog design focus on "precision deuteration," where deuterium atoms are strategically placed at specific sites on the molecule that are known metabolic "soft spots." nih.gov This targeted substitution can achieve several research and therapeutic goals:

Altering Metabolic Pathways: By slowing down metabolism at a specific site, deuteration can redirect the metabolic pathway, potentially reducing the formation of unwanted or toxic metabolites. biospace.com For example, d3-testosterone has been shown to be highly resistant to metabolism into the estrogen estradiol (B170435), which could improve its safety profile in therapeutic applications. biospace.com

Improving Pharmacokinetic Profiles: Deuteration can increase a compound's metabolic stability, leading to a longer half-life and improved bioavailability. nih.govresearchgate.netresearchgate.net This allows for more sustained exposure in research models, which can be crucial for studying long-term effects.

Elucidating Reaction Mechanisms: The KIE is a powerful tool for studying the mechanisms of enzyme-catalyzed reactions. By comparing the metabolism of Testosterone Propionate with its deuterated analogs, researchers can infer which C-H bonds are broken during specific metabolic transformations, such as those mediated by cytochrome P-450 enzymes. nih.govresearchgate.netacs.org

Future design innovations will likely involve more complex labeling patterns and the use of computational tools to predict the metabolic fate of different deuterated designs before they are synthesized. This will enable the creation of highly specialized tracer molecules for investigating specific enzymes or metabolic pathways with greater precision.

Design Principle Objective Mechanism Example Application
Metabolic Stabilization Enhance pharmacokinetic properties (e.g., half-life). nih.govReplace hydrogen with deuterium at sites of enzymatic attack (metabolic soft spots). nih.govDeveloping longer-lasting androgen therapies.
Metabolic Redirection Reduce formation of undesirable metabolites. biospace.comSlow a specific metabolic pathway, favoring alternative routes.Designing a testosterone analog that is less prone to aromatization into estrogen. biospace.com
Mechanistic Probing Elucidate the steps of a biochemical reaction. nih.govMeasure the change in reaction rate (KIE) upon deuterium substitution. wikipedia.orgDetermining the specific hydrogen atom abstracted by a cytochrome P-450 enzyme during testosterone hydroxylation. nih.gov

Computational Modeling and Simulation of Androgen Pharmacokinetics and Metabolism in Animal Systems

Computational modeling provides a powerful in silico framework to simulate and predict the pharmacokinetic and pharmacodynamic properties of androgens like this compound in animal systems. nih.govnih.gov These models integrate physiological parameters of the animal species with the chemical-specific properties of the compound to forecast its absorption, distribution, metabolism, and excretion (ADME).

Physiologically Based Pharmacokinetic (PBPK) modeling is a key approach in this area. PBPK models represent the animal body as a series of interconnected compartments that correspond to real organs and tissues (e.g., liver, muscle, fat, blood). This allows for a mechanistic simulation of how a compound like testosterone propionate will behave in vivo. wikipedia.org

Key aspects of these computational models include:

Prediction of ADME Profiles: Models can simulate the concentration-time profile of testosterone and its metabolites in various tissues following administration. nih.govtouro.eduuiowa.edu

Interspecies Extrapolation: PBPK models can be adapted to different animal species by adjusting physiological parameters (e.g., organ size, blood flow rates), facilitating the translation of findings from one species to another.

Simulation of Isotope Effects: Advanced models can incorporate the kinetic isotope effect to predict how deuteration will alter the pharmacokinetic profile of this compound compared to its non-labeled counterpart.

A study on testosterone cypionate, a similar ester, developed a PK/PD model that successfully characterized testosterone concentrations and linked them to physiological responses like the suppression of luteinizing hormone. touro.eduuiowa.edu Such models are invaluable for optimizing experimental designs in animal studies, reducing the number of animals required, and gaining deeper insights from the data generated.

Modeling Approach Description Application to Androgen Research
ADME-Tox Prediction Uses computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity profile of a compound. nih.govEarly-stage screening of androgen analogs for favorable pharmacokinetic and safety profiles.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Mathematically links the concentration of a drug in the body (PK) to its observed effect (PD). touro.eduQuantifying the relationship between testosterone ester exposure and physiological responses (e.g., hormone suppression, muscle growth). touro.edu
Physiologically Based Pharmacokinetic (PBPK) Modeling A mechanistic model that simulates drug behavior based on physiological, anatomical, and biochemical parameters.Predicting tissue-specific concentrations of testosterone and its metabolites and extrapolating data across different animal species.

Novel Applications of this compound in Environmental and Pharmaceutical Research

Beyond its foundational role in metabolic studies, this compound is finding novel applications in both environmental and pharmaceutical research, primarily driven by the precision of modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Environmental and Agricultural Research: A significant application is in the monitoring of illegal anabolic steroid use in livestock. Natural hormones like testosterone are administered as synthetic esters (e.g., testosterone propionate) to promote growth. scielo.brresearchgate.net Because these esters are rapidly hydrolyzed in the body to endogenous testosterone, their direct detection is difficult. mdpi.comresearchgate.net However, analytical methods can test for the presence of these esters in matrices like hair or at injection sites. nih.govsci-hub.se

In these highly sensitive LC-MS/MS methods, this compound serves as an ideal internal standard . nih.gov Because it is chemically identical to the target analyte but has a different mass, it can be added to a sample at a known concentration at the beginning of the extraction process. This allows for precise quantification and corrects for any loss of the analyte during sample preparation and analysis, ensuring the accuracy and reliability of tests designed to protect the food supply. nih.govnih.govnih.gov

Pharmaceutical Research: In the pharmaceutical industry, deuterated compounds are critical tools throughout the drug discovery and development process. nih.govresearchgate.netclearsynth.com

Internal Standards for Bioanalysis: As in environmental testing, this compound is used as an internal standard for the accurate quantification of testosterone propionate or related compounds in biological matrices (e.g., plasma, serum) during preclinical and clinical studies. caymanchem.comnih.govdntb.gov.ua

ADME Studies: Deuterium-labeled molecules are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.netresearchgate.net By administering a deuterated version of a drug candidate, researchers can easily distinguish it and its metabolites from endogenous compounds, allowing for a clear picture of the drug's metabolic fate. nih.gov

Drug-Drug Interaction Studies: It can be used to investigate how co-administered drugs affect the metabolism of testosterone by specific enzymes, providing crucial information for assessing potential drug-drug interactions.

The continued development of more sensitive analytical platforms will further expand the utility of this compound as a precise tool for answering complex questions in both environmental safety and pharmaceutical science.

Q & A

Q. How can researchers validate the chemical purity of Testosterone-d3 Propionate for experimental use?

To ensure chemical purity, researchers should employ high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 380 nm. The sample is dissolved in chloroform and compared against a certified reference standard (CRS) under identical chromatographic conditions . Quantitative analysis via spectrophotometric methods (e.g., derivatization with isonicotinoyl hydrazine) is also recommended, as it allows precise measurement of the compound’s absorbance against a calibration curve . Purity thresholds should align with pharmacopoeial standards (97–102% for active pharmaceutical ingredients) .

Q. What analytical techniques are optimal for distinguishing this compound from its non-deuterated counterpart?

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC)-MS with selective ion monitoring (SIM) is critical. The deuterated compound (this compound) exhibits a distinct mass shift (+3 Da) due to the incorporation of three deuterium atoms at positions 16, 16, and 16. Researchers should validate isotopic integrity using fragmentation patterns and retention time alignment with reference standards .

Q. How should this compound be stored to maintain stability in long-term studies?

Store the compound in airtight, light-protected containers at -20°C to prevent degradation. Stability studies indicate that room-temperature storage during transportation is permissible for short durations (<72 hours), but prolonged exposure to heat or humidity may accelerate hydrolysis of the propionate ester group .

Advanced Research Questions

Q. What methodological considerations are critical when designing dose-response studies for this compound in animal models?

  • Dose selection : Use a logarithmic range (e.g., 4–8 mg/kg in rodents) to capture sub-therapeutic, therapeutic, and supra-therapeutic effects .
  • Administration route : Intramuscular injection ensures sustained release due to the ester’s lipophilicity, mimicking endogenous testosterone kinetics.
  • Control groups : Include sham-operated, orchidectomized, and vehicle-treated cohorts to isolate androgen-specific effects .
  • Endpoint validation : Combine biochemical assays (e.g., serum testosterone levels via LC-MS) with functional outcomes (e.g., erythropoiesis markers like hematocrit) to assess biological relevance .

Q. How can researchers resolve contradictions in receptor-binding affinity data for this compound across studies?

Discrepancies often arise from assay conditions (e.g., cell type, ligand concentration). To address this:

  • Standardize protocols : Use recombinant human androgen receptor (AR) expressed in uniform cell lines (e.g., HEK293) to minimize variability .
  • Competitive binding assays : Co-administer radiolabeled ligands (e.g., 3^3H-testosterone) to quantify displacement efficacy.
  • Data normalization : Express results as relative binding affinity (RBA) against dihydrotestosterone (DHT) to account for inter-laboratory differences .

Q. What in vitro models are suitable for evaluating the gonadotoxic potential of this compound?

  • 3D testicular organoids : These recapitulate human testicular physiology and allow real-time monitoring of Leydig cell steroidogenesis .
  • Transcriptomic profiling : RNA-seq of Sertoli cells exposed to this compound can identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
  • Comparative toxicokinetics : Co-culture with hepatic microsomes assesses metabolic activation/deactivation pathways, critical for extrapolating in vitro findings to in vivo relevance .

Methodological Challenges and Solutions

Q. How can isotopic interference be minimized when using this compound as an internal standard in quantitative assays?

  • Chromatographic separation : Optimize column chemistry (e.g., C18 with 1.7 µm particle size) to resolve deuterated and non-deuterated forms.
  • Mass spectrometry parameters : Use high-resolution MS (HRMS) to distinguish isotopic clusters and avoid cross-talk between channels .
  • Matrix effects : Spike deuterated standards into blank matrices (e.g., plasma, tissue homogenates) to validate recovery rates and ionization efficiency .

Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound in longitudinal studies?

  • Mixed-effects models : Account for inter-subject variability and missing data points in repeated-measures designs.
  • Non-linear regression : Fit pharmacokinetic/pharmacodynamic (PK/PD) models (e.g., Hill equation) to describe dose-response relationships .
  • Sensitivity analysis : Test assumptions about hormone-receptor binding kinetics using Bayesian frameworks to quantify uncertainty .

Critical Appraisal of Existing Literature

Why do some studies fail to detect consistent correlations between this compound administration and questionnaire-based outcomes (e.g., mood, vitality)?

Questionnaires lack sensitivity to track biochemical changes in androgen levels and are confounded by placebo effects. For example, RCTs using validated scales (e.g., Aging Males’ Symptoms scale) show poor correlation with serum testosterone measurements . Researchers should prioritize objective biomarkers (e.g., SHBG, free testosterone) alongside psychometric tools to reduce Type II errors .

Q. How can researchers improve the translational relevance of preclinical data for this compound?

  • Interspecies scaling : Adjust doses using allometric principles (e.g., body surface area) when extrapolating rodent data to humans.
  • Omics integration : Combine proteomic, metabolomic, and epigenomic datasets to identify conserved pathways across species .
  • Clinical benchmarking : Compare preclinical findings with human pharmacokinetic data (e.g., half-life, clearance rates) to validate predictive accuracy .

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